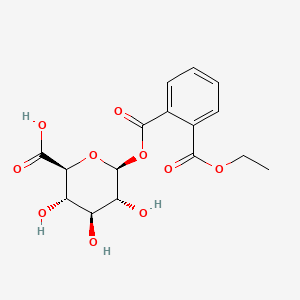

Monoethyl phthalate O-beta-D-glucuronide

Übersicht

Beschreibung

Monoethyl phthalate O-beta-D-glucuronide: is an organic compound with the chemical formula C16H18O10 and a molecular weight of 370.31 g/mol . It is a derivative of monoethyl phthalate, which is conjugated with glucuronic acid. This compound is primarily used in biochemical and proteomics research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Monoethyl phthalate O-beta-D-glucuronide typically involves the esterification of monoethyl phthalate with glucuronic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial-scale chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Monoethyl phthalate O-beta-D-glucuronide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Monoethyl phthalate O-beta-D-glucuronide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is used in studies related to enzyme activity and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.

Wirkmechanismus

The mechanism of action of Monoethyl phthalate O-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing monoethyl phthalate and glucuronic acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Monoethyl Phthalate: The parent compound, which lacks the glucuronic acid moiety.

Diethyl Phthalate: A similar compound with two ethyl ester groups.

Phthalic Acid: The parent acid from which phthalates are derived.

Uniqueness

Monoethyl phthalate O-beta-D-glucuronide is unique due to its glucuronic acid conjugation, which enhances its solubility and bioavailability. This modification also allows it to participate in specific biochemical pathways that are not accessible to its parent compound .

Biologische Aktivität

Monoethyl phthalate O-beta-D-glucuronide (MEP-Gluc) is a significant metabolite derived from the hydrolysis and subsequent glucuronidation of monoethyl phthalate (MEP), a common phthalate ester. Phthalates are widely used as plasticizers in various consumer products, and their metabolites have been studied extensively due to potential health implications. This article delves into the biological activity of MEP-Gluc, exploring its metabolic pathways, biological interactions, and implications for health.

- Chemical Name : this compound

- CAS Number : 671215-25-1

- Molecular Formula : C16H18O10

- Molecular Weight : 370.31 g/mol

- Purity : >95% (HPLC) .

Metabolic Pathways

The metabolism of phthalates, including MEP, typically involves two main steps:

- Hydrolysis : Diester phthalates are hydrolyzed to their corresponding monoesters.

- Glucuronidation : The monoesters undergo conjugation with glucuronic acid via UDP-glucuronosyltransferase enzymes, leading to the formation of glucuronides like MEP-Gluc .

This glucuronidation process enhances the solubility of the metabolites, facilitating their excretion through urine, which is crucial for detoxification .

Biological Activity and Mechanisms

MEP-Gluc exhibits several biological activities that are important for understanding its role in human health:

1. Detoxification and Excretion

MEP-Gluc serves as a detoxified form of MEP, allowing for efficient elimination from the body. The conjugation with glucuronic acid increases its water solubility, promoting renal excretion . Studies indicate that urinary concentrations of MEP-Gluc can serve as biomarkers for exposure to phthalates .

2. Endocrine Disruption

Phthalates, including MEP and its glucuronide form, have been implicated in endocrine disruption. They can bind to hormone receptors such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs), potentially interfering with hormonal signaling pathways . This disruption may lead to reproductive and developmental issues.

3. Inflammatory Response

Research has shown that exposure to phthalates can induce inflammatory responses in various cell types. For instance, endometrial cells exposed to phthalates exhibit increased inflammation and altered cytokine profiles . This suggests that MEP-Gluc may also influence inflammatory pathways through its parent compound.

Case Studies and Research Findings

Several studies have highlighted the biological activity of MEP-Gluc:

Study on Biomarkers

A study utilizing untargeted metabolomics identified MEP-Gluc as a significant biomarker in serum and urine samples post-exposure to blood transfusions. The concentrations of MEP-Gluc were notably altered at different time points, indicating its role in metabolic responses .

| Time Point | Metabolite | p-value | Fold Change |

|---|---|---|---|

| Baseline | MEP-Gluc | 0.31 | 4.12 |

| Post Transfusion (+168h) | MEP-Gluc | 0.35 | 3.19 |

This table illustrates the significant changes in urinary concentrations of MEP-Gluc following exposure events, underscoring its potential as a biomarker for phthalate exposure.

Health Risk Assessments

A comprehensive review assessed the health risks associated with combined exposures to phthalates, emphasizing the importance of monitoring metabolites like MEP-Gluc for risk evaluation . The findings suggest that continuous exposure to phthalates may pose significant health risks due to their cumulative effects.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-2-24-14(22)7-5-3-4-6-8(7)15(23)26-16-11(19)9(17)10(18)12(25-16)13(20)21/h3-6,9-12,16-19H,2H2,1H3,(H,20,21)/t9-,10-,11+,12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMQAADVCDNUCU-RPHNGCRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858133 | |

| Record name | 1-O-[2-(Ethoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671215-25-1 | |

| Record name | 1-O-[2-(Ethoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.